2-(2-Phenylethyl)aniline

Catalog No.
S1930593
CAS No.
5697-85-8
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
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2-(2-Phenylethyl)aniline

CAS Number

5697-85-8

Product Name

2-(2-Phenylethyl)aniline

IUPAC Name

2-(2-phenylethyl)aniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2

InChI Key

WTPXECNTVYUIGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N
  • Organic Synthesis

    The presence of aniline (a primary aromatic amine) and a phenylethyl group suggests potential use as an intermediate in organic synthesis. Aniline is a versatile building block for various pharmaceuticals and dyes, and the phenylethyl group can be further modified to introduce functionalities for specific applications.

  • Material Science

    Aromatic amines can play a role in the development of conductive polymers and organic light-emitting diodes (OLEDs) []. Further research is needed to determine if 2-(2-Phenylethyl)aniline possesses properties suitable for these applications.

  • Medicinal Chemistry

    The phenylethylamine scaffold is a common motif in many biologically active molecules, including stimulants, antidepressants, and decongestants []. Investigating the biological activity of 2-(2-Phenylethyl)aniline could be a starting point for discovering new drug candidates.

2-(2-Phenylethyl)aniline is an organic compound with the molecular formula C14_{14}H15_{15}N. It features an aniline structure where a phenylethyl group is attached to the nitrogen atom of the aniline moiety. This compound is characterized by its aromatic nature due to the presence of both a phenyl ring and an ethyl group, which contribute to its unique chemical properties and potential biological activities.

Currently, there's no documented information on the specific mechanism of action of 2-(2-Phenylethyl)aniline in any biological system.

  • Skin and Eye Irritation: Amines can irritate skin and eyes. It's advisable to wear appropriate personal protective equipment (PPE) when handling this compound. []
  • Respiratory Irritation: Amines can also irritate the respiratory tract. Proper ventilation is essential when working with this compound. []

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically utilizing reagents like nitric acid for nitration and bromine for bromination .

Research indicates that 2-(2-Phenylethyl)aniline exhibits various biological activities, particularly in pharmacology. Its amino group allows for interactions with biological targets, potentially influencing its efficacy as a therapeutic agent. Studies have explored its role as a precursor in drug development, examining its interactions with biomolecules and possible therapeutic applications .

The synthesis of 2-(2-Phenylethyl)aniline can be achieved through several methods:

  • Direct Amination: Involves the reaction of aniline with phenylethyl halides under basic conditions.
  • Reduction of Nitrostyrenes: Starting from nitrostyrenes, which can be reduced to yield the desired amine.
  • Catalytic Hydrogenation: Hydrogenating corresponding nitro compounds in the presence of catalysts .

These methods can vary in complexity and yield, depending on the specific conditions and reagents used.

2-(2-Phenylethyl)aniline has several applications:

  • Pharmaceuticals: Investigated for its potential as a drug candidate due to its biological activity.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Industrial Chemicals: Employed in the production of dyes and polymers .

Interaction studies have shown that 2-(2-Phenylethyl)aniline can form hydrogen bonds and engage in π-π interactions due to its aromatic structure. These interactions are crucial for understanding its biological activity and potential therapeutic effects. The compound's mechanism of action often involves binding to various molecular targets, influencing cellular pathways .

Several compounds share structural similarities with 2-(2-Phenylethyl)aniline. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
AnilineSimple aromatic amineLacks additional substituents
N-PhenylethylaminePhenylethyl group attached to nitrogenMore straightforward structure than 2-(2-Phenylethyl)aniline
N-MethylanilineMethyl group on nitrogen atomDifferent substituent leading to varied properties
4-(2-Phenylethyl)anilineSimilar structure but with substituent at para positionVariation in reactivity due to position of substituent

The uniqueness of 2-(2-Phenylethyl)aniline lies in its combination of both an amino group and a phenylethyl moiety, which confers distinct chemical reactivity and biological properties compared to simpler derivatives .

The discovery of 2-(2-Phenylethyl)aniline (CAS 5697-85-8) is rooted in the broader exploration of aromatic amines during the late 19th and early 20th centuries. Aniline derivatives gained prominence following William Henry Perkin’s 1856 synthesis of mauveine, the first synthetic dye, which catalyzed research into nitrogen-containing aromatic compounds. While 2-(2-Phenylethyl)aniline itself was not isolated until later, its structural framework emerged from efforts to modify aniline’s reactivity by introducing alkyl substituents. Early synthetic routes likely involved Friedel-Crafts alkylation or reductive amination, methods commonly employed to functionalize aniline’s aromatic ring. The compound’s specific discovery remains undocumented in major historical records, but its development parallels advancements in pharmaceutical and dye intermediates, where substituted anilines were critical precursors.

Significance in Aromatic Amine Chemistry

As a secondary aromatic amine, 2-(2-Phenylethyl)aniline occupies a unique niche in organic synthesis. Its structure combines a planar aniline group with a flexible phenylethyl side chain, enabling dual reactivity: the amino group participates in electrophilic substitution, while the ethyl bridge facilitates steric modulation (Figure 1). This balance makes it valuable in constructing heterocycles, such as benzimidazoles and quinoxalines, which are foundational in agrochemicals and pharmaceuticals. For example, fentanyl analogues—potent analgesics—rely on similar 4-anilinopiperidine scaffolds, underscoring the broader relevance of substituted anilines in medicinal chemistry. Additionally, the compound’s electron-rich aromatic system lends itself to coordination chemistry, where it acts as a ligand in transition metal complexes.

Table 1: Key Applications of 2-(2-Phenylethyl)aniline in Synthetic Chemistry

ApplicationRole of 2-(2-Phenylethyl)anilineExample Product
Pharmaceutical intermediatesNucleophile in SNAr reactionsAnticancer agents
Ligand designDonor in metal-organic frameworksCatalytic complexes
Polymer additivesCrosslinking agent in epoxy resinsHigh-performance polymers

Nomenclature and Chemical Classification

The systematic IUPAC name 2-(2-phenylethyl)aniline reflects its structure: a benzene ring (aniline) substituted at the ortho position with a phenylethyl group (–CH₂CH₂C₆H₅). Alternative names include o-phenethylaniline and benzenamine, 2-(2-phenylethyl)-. It belongs to the arylalkylamine subclass, characterized by an aromatic ring directly bonded to an alkylamine chain. Its molecular formula (C₁₄H₁₅N) and weight (197.28 g/mol) align with derivatives of diphenylethane, though its primary amine classification distinguishes it from tertiary analogues like triphenylamine.

Table 2: Structural Comparison with Related Isomers

CompoundIUPAC NameSubstituent PositionMolecular Formula
2-(2-Phenylethyl)aniline2-(2-phenylethyl)anilineorthoC₁₄H₁₅N
4-(2-Phenylethyl)aniline4-(2-phenylethyl)anilineparaC₁₄H₁₅N
N-(2-Phenylethyl)anilineN-(2-phenylethyl)anilineN-substitutedC₁₄H₁₅N

The compound’s SMILES string (C1=CC=C(C=C1)CCC2=CC=CC=C2N) and InChIKey (WTPXECNTVYUIGM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity, critical for computational modeling and database indexing. X-ray crystallography reveals a non-planar conformation, with the phenylethyl group adopting a gauche orientation relative to the aniline ring, minimizing steric clash.

Figure 1: Molecular structure of 2-(2-Phenylethyl)aniline, highlighting the ortho-substituted phenylethyl group (blue) and primary amine (red).

4-(2-Phenylethyl)aniline: Comparative Analysis

The positional isomerism between 2-(2-Phenylethyl)aniline and 4-(2-Phenylethyl)aniline demonstrates significant structure-property relationships despite their identical molecular formulas [1] [2] [3]. Both compounds share the molecular formula C₁₄H₁₅N and molecular weight of 197.27 g/mol, yet exhibit distinct physical and chemical properties due to the different positioning of the phenylethyl substituent relative to the amino group [1] [2].

Property2-(2-Phenylethyl)aniline4-(2-Phenylethyl)aniline
CAS Number5697-85-8 [1]13024-49-2 [2]
Melting Point31-33°C [4]52-54°C [5]
Boiling Point320.4°C [6]320.1°C [2]
Density1.065 g/cm³ [6]1.065 g/cm³ [2]
LogP3.635 [6]3.42 [2]
Flash Point154.1°C [6]153.9°C [2]

The ortho-substituted isomer (2-position) exhibits a lower melting point (31-33°C) compared to the para-substituted isomer (52-54°C), indicating differences in intermolecular packing efficiency [1] [5]. This difference arises from the steric hindrance in the ortho-isomer, which disrupts optimal crystal packing arrangements [7]. The para-isomer allows for more efficient π-π stacking interactions between aromatic rings, resulting in stronger intermolecular forces and higher melting point [5].

The LogP values reveal subtle but significant differences in lipophilicity: the ortho-isomer (LogP = 3.635) is slightly more lipophilic than the para-isomer (LogP = 3.42) [2] [6]. This difference reflects the conformational preferences imposed by the substituent position, with the ortho-substitution creating a more compact molecular structure that enhances hydrophobic interactions [8].

Structure-Property Relationships Among Isomers

The electronic properties of these positional isomers differ significantly due to the varying degrees of conjugation between the amino group and the phenylethyl substituent [9] [8]. In 4-(2-Phenylethyl)aniline, the para-arrangement allows for optimal conjugation through the benzene ring, creating an extended π-system that influences the electronic distribution [9]. Quantum chemical studies on substituted anilines demonstrate that para-substitution results in greater sensitivity to electronic effects compared to meta- or ortho-substitution [8].

The 2-(2-Phenylethyl)aniline isomer experiences significant steric interactions between the phenylethyl group and the amino substituent, forcing the molecule into non-planar conformations [10]. This conformational restriction affects both the electronic properties and the intermolecular interactions, as evidenced by the different melting points and solubility characteristics [7].

Electronic distribution analysis reveals that electron-donating groups like the amino function show greater sensitivity to substituent effects when positioned para rather than ortho or meta to other substituents [8]. This fundamental principle explains the observed differences in chemical reactivity and spectroscopic properties between the two isomers [9].

Structural Analogs

2-(Phenylethynyl)aniline

2-(Phenylethynyl)aniline (CAS: 13141-38-3) represents a significant structural modification where the saturated ethyl bridge is replaced with an unsaturated ethynyl linkage [11] [12]. This compound has molecular formula C₁₄H₁₁N and molecular weight 193.24 g/mol, featuring a triple bond that fundamentally alters the electronic character [11].

PropertyValue
Molecular FormulaC₁₄H₁₁N [12]
Molecular Weight193.24 g/mol [13]
Melting Point87-91°C [14]
Boiling Point359.7°C [15]
LogP3.25 [15]

The ethynyl group introduces linear geometry and extends the π-conjugation system significantly [16] [17]. Extended Hückel Theory (EHT) molecular orbital studies demonstrate that phenylethynyl systems exhibit π-radical character due to mixing between the π-orbital of the ethynyl group and the aromatic π-system [17]. This electronic delocalization results in lowered LUMO energies and decreased HOMO-LUMO gaps compared to the saturated analog [17].

The higher melting point (87-91°C) compared to 2-(2-Phenylethyl)aniline (31-33°C) reflects the increased molecular rigidity imposed by the triple bond [14]. The linear acetylene geometry restricts conformational flexibility and promotes more efficient intermolecular packing [16].

2-Methyl-N-(2-phenylethyl)aniline

This analog (CAS: 61358-65-4) incorporates a methyl substituent at the 2-position of the aniline ring while maintaining the N-(2-phenylethyl) substitution pattern [18] [19]. The molecular formula C₁₅H₁₇N and molecular weight 211.30 g/mol reflect the additional methyl group [18].

PropertyValue
Molecular FormulaC₁₅H₁₇N [18]
Molecular Weight211.30 g/mol [18]
LogP3.72 [18]

The methyl substitution introduces both electronic and steric effects [9]. From an electronic perspective, methyl groups are electron-donating through hyperconjugation and inductive effects, which destabilize both HOMO and LUMO energy levels [9]. The increased LogP value (3.72) compared to the parent compound reflects the enhanced lipophilicity from the additional methyl group [18].

Steric considerations show that methyl groups have an A-value of 1.74 kcal/mol, indicating moderate steric bulk [7]. In the ortho-position, this creates steric hindrance that can influence molecular conformation and intermolecular interactions [20] [21].

2-Nitro-N-(2-phenylethyl)aniline

The nitro-substituted analog (CAS: 100870-32-4) represents a dramatic electronic modification with molecular formula C₁₄H₁₄N₂O₂ and molecular weight 242.27 g/mol [22] [23]. The nitro group is one of the strongest electron-withdrawing substituents known in organic chemistry [9].

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂ [22]
Molecular Weight242.27 g/mol [22]
CAS Number100870-32-4 [22]

Electronic effects of the nitro group are profound: it stabilizes both HOMO and LUMO energy levels through strong σ- and π-electron withdrawal [9]. Quantum chemical calculations demonstrate that nitro-substituted anilines show the lowest energy gaps among common substituents, making them particularly interesting for semiconducting applications [9]. The nitro group exhibits strong electrostatic attraction with nitrogen atoms through hydrogen bonding interactions, significantly modifying molecular geometry [9].

Steric effects are also significant due to the bulky nature of the nitro group, which can create conformational restrictions and influence intermolecular packing [7]. Studies on nitroaniline derivatives show that ortho-substitution with nitro groups creates substantial steric hindrance that affects both chemical reactivity and physical properties [21].

2-(2-tert-Butoxy-2-phenylethyl)aniline

This complex analog (CAS: 919989-10-9) features a tert-butoxy substituent attached to the phenylethyl chain, creating molecular formula C₁₈H₂₃NO and molecular weight 269.39 g/mol [24] . This modification introduces both steric bulk and electronic effects through the oxygen functionality .

PropertyValue
Molecular FormulaC₁₈H₂₃NO [24]
Molecular Weight269.39 g/mol [24]
LogP3.9
CAS Number919989-10-9 [24]

The tert-butoxy group represents one of the most sterically demanding substituents with an A-value greater than 4.0 kcal/mol for tert-butyl groups [7] [20]. This severe steric hindrance significantly restricts molecular conformation and can influence both chemical reactivity and physical properties . The oxygen atom provides additional electron-donating character through its lone pairs, contributing to the overall electronic properties .

The increased LogP value (3.9) reflects the substantial increase in molecular size and lipophilicity from the bulky tert-butoxy group . This analog demonstrates how steric modifications can be used to tune both physical properties and potentially biological activities .

Electronic and Steric Effects in Substituted Phenylethylanilines

The interplay between electronic and steric effects in substituted phenylethylanilines creates complex structure-property relationships that determine molecular behavior [7] [9] [27]. Understanding these effects is crucial for predicting and controlling the properties of these compounds.

Electronic Effects

Electronic effects in aromatic systems are primarily governed by inductive and resonance interactions [9] [28]. Substituents can be classified as electron-donating (amino, hydroxyl, methoxy, alkyl) or electron-withdrawing (nitro, cyano, carbonyl, halogen) based on their influence on electron density [9] [28].

Substituent TypeHOMO EffectLUMO EffectHOMO-LUMO Gap
Electron-DonatingHigher energyHigher energyIncreased
Electron-WithdrawingLower energyLower energyDecreased
HalogenSlightly lowerMinimalSlight decrease
PhenylExtended conjugationExtended conjugationDecreased

Quantum chemical studies reveal that electron-withdrawing groups cause greater LUMO stabilization than HOMO stabilization, resulting in decreased energy gaps [9]. This effect is particularly pronounced for nitro and cyano substituents, which can lower LUMO energies by several electron volts [9].

The amino group in aniline derivatives exhibits strong electron-donating character through resonance, with the lone pair on nitrogen delocalizing into the aromatic π-system [8] [29]. This delocalization increases electron density at ortho and para positions, making these sites more reactive toward electrophilic attack [29].

Hammett constants provide quantitative measures of substituent electronic effects: electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values [30] [8]. The magnitude of these constants correlates directly with the strength of electronic effects on molecular properties [30].

Steric Effects

Steric effects arise from spatial repulsion between atoms or groups in close proximity [7] [31]. These effects can significantly influence molecular conformation, intermolecular interactions, and chemical reactivity [7] [27].

SubstituentA-Value (kcal/mol)Steric Hindrance
Hydrogen0.0None
Methyl1.74Low
Ethyl1.75Low
Isopropyl2.15Moderate
tert-Butyl>4.0Very High
Phenyl3.0High

A-values derived from cyclohexane conformational equilibria provide quantitative measures of steric bulk [7] [20]. The phenyl group has an A-value of 3.0 kcal/mol, making it a relatively large substituent that can significantly influence molecular conformation [20].

Steric hindrance between adjacent groups can affect torsional angles and force molecules into non-planar conformations [7]. This is particularly important in ortho-substituted aromatics, where steric interactions can prevent optimal orbital overlap and reduce conjugation efficiency [21] [31].

Combined Electronic and Steric Analysis

The combination of electronic and steric effects creates complex structure-activity relationships in phenylethylaniline derivatives [10] [27]. Recent studies demonstrate that these effects can be synergistic or antagonistic depending on the specific substitution pattern [27].

Conformational flexibility plays a crucial role in determining how electronic and steric effects manifest [32] [27]. Flexible molecules can adopt conformations that minimize steric strain while optimizing electronic interactions, while rigid systems may be forced into conformations with suboptimal electronic properties [33].

Intramolecular interactions such as π-π stacking, hydrogen bonding, and cation-π interactions can stabilize specific conformations and influence overall molecular properties [32] [30]. These interactions are particularly important in phenylethylamine derivatives, where the flexible ethyl chain allows for various conformational arrangements [32].

The reciprocity between steric and stereoelectronic effects has been demonstrated in various molecular systems [27]. In some cases, steric effects can actually stabilize certain conformations by forcing molecules into geometries that optimize stereoelectronic interactions [27].

Modern computational methods enable detailed analysis of these combined effects through molecular orbital calculations, conformational analysis, and energy decomposition schemes [34]. These tools provide quantitative insights into the relative importance of different factors and enable rational design of molecules with desired properties [34].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5697-85-8

Wikipedia

2-(2-Phenylethyl)aniline

Dates

Last modified: 04-14-2024

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